molecular formula C12H10N2O3 B6386472 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% CAS No. 1261935-23-2

2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95%

Cat. No. B6386472
CAS RN: 1261935-23-2
M. Wt: 230.22 g/mol
InChI Key: TZCADFABMGDHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(3-hydroxyphenyl)isonicotinic acid (2A5HPI) is an important organic compound that has a wide range of applications in scientific research, especially in the field of biochemistry. It is a derivative of isonicotinic acid, a key component of the vitamin B3 complex. 2A5HPI is a white powder with a purity of 95%, which is widely used as a reagent for various biochemical and physiological processes.

Scientific Research Applications

2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% is widely used in scientific research, particularly in the field of biochemistry. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions. It has also been used to study the structure and function of membrane proteins and to identify potential drug targets. In addition, 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% has been used to study the metabolism of carbohydrates, lipids, and other biological molecules.

Mechanism of Action

2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the synthesis of the vitamin folate. By inhibiting DHFR, 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% prevents the synthesis of folate and can be used to study the role of folate in various biochemical processes.
Biochemical and Physiological Effects
2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells and to reduce inflammation. In addition, it has been shown to have neuroprotective effects and to reduce oxidative stress. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and other biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% in lab experiments is that it is a relatively inexpensive reagent. In addition, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, it should be noted that 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% is a potent inhibitor of DHFR and can have a wide range of effects on the metabolism of other molecules. Therefore, it is important to use the appropriate concentration of 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% in experiments to avoid unwanted side effects.

Future Directions

2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% has a wide range of potential applications in scientific research. In the future, it may be possible to use 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% to study the role of folate in various diseases, such as cancer, Alzheimer’s disease, and cardiovascular disease. In addition, it may be possible to use 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% to identify new drug targets and to develop new therapeutic strategies for a wide range of diseases. Furthermore, it may be possible to use 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% to study the metabolism of carbohydrates, lipids, and other biological molecules. Finally, 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% may be useful in the development of new diagnostic tests for various diseases.

Synthesis Methods

2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 3-hydroxybenzaldehyde with isonicotinic acid in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 2-Amino-5-(3-hydroxyphenyl)isonicotinic acid, 95% and 3-hydroxyisonicotinic acid. The second step involves the separation of these two compounds by column chromatography.

properties

IUPAC Name

2-amino-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-5-9(12(16)17)10(6-14-11)7-2-1-3-8(15)4-7/h1-6,15H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCADFABMGDHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686957
Record name 2-Amino-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid

CAS RN

1261935-23-2
Record name 2-Amino-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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